2-(2-Bromobenzyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromobenzyl)oxirane is an organic compound with the molecular formula C9H9BrO. It is a member of the oxirane family, characterized by a three-membered epoxide ring. The presence of a bromobenzyl group attached to the oxirane ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Bromobenzyl)oxirane can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzyl alcohol with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves the bromination of benzyl alcohol followed by epoxidation. The bromination step can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The subsequent epoxidation is carried out using peracids or other suitable oxidizing agents .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromobenzyl)oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to yield alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents.
Ring-Opening Reactions: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Ring-Opening Reactions: Production of diols or other functionalized compounds.
Oxidation and Reduction: Formation of ketones or alcohols.
Scientific Research Applications
2-(2-Bromobenzyl)oxirane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromobenzyl)oxirane involves its ability to undergo nucleophilic substitution and ring-opening reactions. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. The bromobenzyl group can also participate in various reactions, enhancing the compound’s reactivity. Molecular targets include nucleophiles such as amines, thiols, and hydroxides, which can open the oxirane ring or replace the bromine atom .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorobenzyl)oxirane
- 2-(2-Fluorobenzyl)oxirane
- 2-(2-Iodobenzyl)oxirane
Uniqueness
2-(2-Bromobenzyl)oxirane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo counterparts. The bromine atom is a better leaving group than chlorine and fluorine, making nucleophilic substitution reactions more efficient. Additionally, the size and polarizability of the bromine atom influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C9H9BrO |
---|---|
Molecular Weight |
213.07 g/mol |
IUPAC Name |
2-[(2-bromophenyl)methyl]oxirane |
InChI |
InChI=1S/C9H9BrO/c10-9-4-2-1-3-7(9)5-8-6-11-8/h1-4,8H,5-6H2 |
InChI Key |
JZRUNNCPHWHUKL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CC2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.